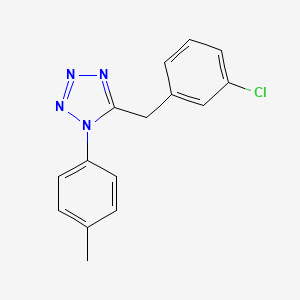![molecular formula C15H21NO5 B5474176 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5474176.png)
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with hydroxyl groups and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the piperidine ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups on the piperidine ring and the methoxy groups on the phenyl ring allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetal: Shares the dimethoxyphenyl group but lacks the piperidine ring.
Acetoveratrone: Similar structure but with different functional groups.
3,4-Dimethoxyacetophenone: Contains the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both the piperidine ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-13-4-3-10(7-14(13)21-2)8-15(19)16-6-5-11(17)12(18)9-16/h3-4,7,11-12,17-18H,5-6,8-9H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGYUHJQPSQTK-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C(C2)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC[C@@H]([C@H](C2)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5474094.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5474100.png)
![N,N,4-trimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5474104.png)
![1'-(1,3-benzoxazol-2-yl)-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5474108.png)

![(2E)-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B5474117.png)
![1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-4-ol](/img/structure/B5474133.png)
![ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5474147.png)
![1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5474150.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5474154.png)
![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5474163.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5474166.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5474185.png)
![2-[3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5474195.png)
